N-(4,4,4-trifluorobutyl)acetamide
Overview
Description
N-(4,4,4-trifluorobutyl)acetamide is an organic compound with the molecular formula C6H10F3NO It is characterized by the presence of a trifluorobutyl group attached to an acetamide moiety
Mechanism of Action
Target of Action
The primary target of N-(4,4,4-trifluorobutyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
This compound interacts with its target by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . It exhibits protein kinase activity , which means it can modify other proteins by chemically adding phosphate groups to them.
Biochemical Pathways
Given its target, it likely influences the pathways involving the aliphatic amidase expression-regulating protein .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target and mode of action, it likely influences the function of the aliphatic amidase expression-regulating protein, potentially affecting the organism’s ability to metabolize certain compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,4-trifluorobutyl)acetamide typically involves the reaction of 4,4,4-trifluorobutylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The general reaction scheme is as follows:
4,4,4-trifluorobutylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,4,4-trifluorobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed.
Major Products
Oxidation: Formation of trifluorobutyric acid.
Reduction: Formation of 4,4,4-trifluorobutylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,4,4-trifluorobutyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(4,4,4-trifluorobutyl)amine: Similar structure but lacks the acetamide group.
N-(4,4,4-trifluorobutyl)benzamide: Contains a benzamide group instead of an acetamide group.
N-(4,4,4-trifluorobutyl)formamide: Contains a formamide group instead of an acetamide group.
Uniqueness
N-(4,4,4-trifluorobutyl)acetamide is unique due to the presence of both the trifluorobutyl and acetamide groups, which confer distinct chemical and physical properties. The trifluorobutyl group enhances lipophilicity and metabolic stability, while the acetamide group provides opportunities for hydrogen bonding and other interactions.
Properties
IUPAC Name |
N-(4,4,4-trifluorobutyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-5(11)10-4-2-3-6(7,8)9/h2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAWTARRVIUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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